Cas no 2229080-87-7 (5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one)

5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one
- 2229080-87-7
- EN300-1783030
-
- インチ: 1S/C5H5N3O2S/c9-5-6-1-4(10-5)3-2-11-8-7-3/h2,4H,1H2,(H,6,9)
- InChIKey: XOEUHFGGCGIPGA-UHFFFAOYSA-N
- SMILES: S1C=C(C2CNC(=O)O2)N=N1
計算された属性
- 精确分子量: 171.01024758g/mol
- 同位素质量: 171.01024758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- XLogP3: -0.2
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783030-10.0g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 10g |
$6144.0 | 2023-05-23 | ||
Enamine | EN300-1783030-5.0g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 5g |
$4143.0 | 2023-05-23 | ||
Enamine | EN300-1783030-1g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 1g |
$1429.0 | 2023-09-19 | ||
Enamine | EN300-1783030-0.5g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.5g |
$1372.0 | 2023-09-19 | ||
Enamine | EN300-1783030-1.0g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 1g |
$1429.0 | 2023-05-23 | ||
Enamine | EN300-1783030-0.1g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.1g |
$1257.0 | 2023-09-19 | ||
Enamine | EN300-1783030-0.25g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.25g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1783030-0.05g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 0.05g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1783030-2.5g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1783030-10g |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one |
2229080-87-7 | 10g |
$6144.0 | 2023-09-19 |
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-oneに関する追加情報
5-(1,2,3-Thiadiazol-4-yl)-1,3-Oxazolidin-2-one: A Comprehensive Overview
The compound 5-(1,2,3-thiadiazol-4-yl)-1,3-oxazolidin-2-one, identified by the CAS number 2229080-87-7, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and its ability to participate in diverse chemical reactions.
The synthesis of 5-(1,2,3-thiadiazol-4-yl)-1,3-Oxazolidinone involves a series of carefully optimized steps to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled researchers to explore more efficient pathways for its production, leveraging both traditional organic synthesis techniques and modern catalytic systems.
One of the most notable applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. The incorporation of the thiadiazole ring into the oxazolidinone framework imparts unique electronic properties that make it an attractive candidate for drug discovery programs targeting various therapeutic areas such as oncology and infectious diseases.
Recent studies have highlighted the potential of 5-(1,2,3-thiadiazol-4-YL)-OXAZOLIDINONE in materials science as well. Its ability to form stable coordination complexes with transition metals has opened new avenues for its use in catalysis and as a building block for advanced materials.
In terms of chemical stability and reactivity, this compound exhibits remarkable thermal stability under standard conditions while remaining highly reactive towards nucleophilic attack due to the electron-deficient nature of the thiadiazole ring. These properties make it a versatile tool in organic synthesis.
The latest research on this compound has focused on its application in asymmetric catalysis and enantioselective synthesis processes. By incorporating chiral auxiliaries or using chiral catalysts during its synthesis, researchers have been able to achieve high levels of enantioselectivity in key transformations.
In conclusion, the compound 5-(1,2,3-thiadiazol-YL)-OXAZOLIDINONE continues to be a subject of intense research interest due to its versatile chemistry and wide-ranging applications across multiple disciplines.
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